molecular formula C16H21ClO B14377060 4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-77-2

4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol

Cat. No.: B14377060
CAS No.: 90137-77-2
M. Wt: 264.79 g/mol
InChI Key: OBSTUENUJVNGNL-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, featuring a chloro group and a substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves multiple steps. One common method starts with the preparation of 4-methylcyclohex-3-en-1-one, which is then subjected to a series of reactions to introduce the chloro and phenol groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen or alkyl groups.

Scientific Research Applications

4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenol groups play a crucial role in binding to these targets, influencing their activity and triggering specific biochemical pathways. Understanding these interactions helps researchers design more effective compounds with desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90137-77-2

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

4-chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol

InChI

InChI=1S/C16H21ClO/c1-11-4-6-12(7-5-11)16(2,3)14-10-13(17)8-9-15(14)18/h4,8-10,12,18H,5-7H2,1-3H3

InChI Key

OBSTUENUJVNGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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